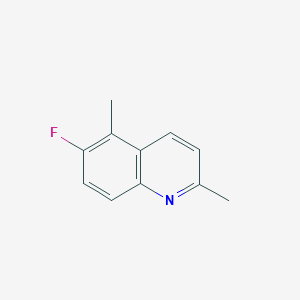
6-Fluoro-2,5-dimethylquinoline
Descripción general
Descripción
6-Fluoro-2,5-dimethylquinoline is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
6-Fluoro-2,5-dimethylquinoline has shown promising potential in medicinal chemistry due to its biological activities. It is primarily investigated for:
- Antibacterial Activity : Research indicates that quinoline derivatives can exhibit significant antibacterial properties. The presence of fluorine enhances the compound's interaction with bacterial enzymes, potentially leading to effective inhibition .
- Anticancer Properties : Studies have suggested that compounds similar to this compound may inhibit cancer cell proliferation. The unique structure allows for interaction with various cancer-related pathways .
- Antiviral Activity : Preliminary investigations suggest antiviral effects against certain viruses, making it a candidate for further drug development.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various reactions:
- Building Block for Complex Molecules : The compound can be utilized in the synthesis of other biologically active molecules, expanding its utility in drug discovery .
- Reactivity and Transformations : The fluorine atom enhances the reactivity of the compound in electrophilic substitution reactions, making it suitable for creating diverse chemical derivatives.
Material Science
This compound has applications in material science, particularly in the development of advanced materials:
- Liquid Crystals : The compound is explored for its potential use in liquid crystal displays (LCDs) due to its unique electronic properties.
- Dyes and Pigments : Its structural characteristics make it a candidate for developing dyes and pigments used in various industrial applications .
Data Table: Comparative Properties of Quinoline Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Fluorine at position 6; two methyl groups at positions 2 and 5 | Enhanced reactivity and biological activity |
| 6-Fluoroquinoline | Contains a single fluorine atom at position 6 | Less versatile in reactions |
| 8-Iodoquinoline | Contains an iodine atom at position 8 | Different reactivity profile |
| 2,5-Dimethylquinoline | Lacks halogens | Simpler structure; less reactive |
Case Studies and Research Findings
-
Antibacterial Mechanism Study :
A study published in a peer-reviewed journal explored the antibacterial mechanism of quinoline derivatives. It was found that this compound exhibited significant inhibition against Gram-positive bacteria by disrupting cell wall synthesis . -
Anticancer Activity Assessment :
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent. -
Synthesis Optimization :
Research focused on optimizing the synthesis of this compound revealed efficient multi-step reactions that improved yield and purity. This advancement facilitates its application in pharmaceutical research and development .
Propiedades
Número CAS |
113641-45-5 |
|---|---|
Fórmula molecular |
C11H10FN |
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
6-fluoro-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3 |
Clave InChI |
ATWVWVWZFFCWOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=C(C=C2)F)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













